molecular formula C10H13NO2 B2465038 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid CAS No. 1356821-60-7

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B2465038
CAS No.: 1356821-60-7
M. Wt: 179.219
InChI Key: ZVBFIJSHWORKEY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom. The substituents are prioritized based on their positions: a methyl group at the 2-position, a cyclopropylmethyl group at the 1-position, and a carboxylic acid functional group at the 3-position. The IUPAC name explicitly defines the connectivity and stereochemistry, ensuring unambiguous identification.

Table 1: Key identifiers for this compound

Property Value Source
IUPAC Name 1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid
Molecular Formula C$${10}$$H$${13}$$NO$$_2$$
CAS Registry Number 1356821-60-7
SMILES CC1=C(C=CN1CC2CC2)C(=O)O
Molecular Weight 179.22 g/mol
European Community (EC) Number 986-635-2

The cyclopropylmethyl group (CC2CC2 in SMILES) introduces a strained cyclopropane ring, which influences the compound’s conformational flexibility and electronic properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar pyrrole ring with substituents extending into distinct spatial orientations. X-ray crystallography of analogous pyrrole derivatives reveals that the carboxylic acid group at the 3-position forms a dihedral angle of approximately 11–15° with the pyrrole plane, minimizing steric hindrance. The cyclopropylmethyl group adopts a chair-like conformation, with its cyclopropane ring positioned perpendicular to the pyrrole plane to reduce strain.

Table 2: Bond lengths and angles in the pyrrole core

Parameter Value (Å or °) Source
C-N bond length 1.37 Å
C-C bond length (pyrrole) 1.40–1.42 Å
Dihedral angle (COOH vs. pyrrole) 11.7°
Cyclopropane C-C bond length 1.51 Å

The methyl group at the 2-position introduces minor steric effects, slightly distorting the pyrrole ring’s planarity. Computational studies using density functional theory (DFT) suggest that the lowest-energy conformation places the cyclopropylmethyl group equatorial to the pyrrole ring, stabilizing the structure through hyperconjugation.

Electronic Structure and Aromaticity Considerations

The pyrrole ring in this compound exhibits aromaticity, adhering to Hückel’s 4n+2 π-electron rule (n=1, 6 π-electrons). The nitrogen atom contributes one lone pair to the aromatic sextet, while the remaining lone pair resides in the plane of the ring. Substituents alter electron density distribution:

  • The electron-withdrawing carboxylic acid group at the 3-position reduces π-electron density at adjacent positions.
  • The cyclopropylmethyl group exerts inductive electron-donating effects via its strained C-C bonds, enhancing aromatic stabilization.

Table 3: Aromaticity metrics compared to parent pyrrole

Metric Parent Pyrrole 1-(Cyclopropylmethyl)-2-methyl Derivative
Resonance Energy (kcal/mol) 88 82–85 (estimated)
NICS(1) (ppm) -10.2 -9.8
π-Electron Density (N) 1.14 e⁻ 1.09 e⁻

NICS(1): Nucleus-independent chemical shift at 1 Å above the ring center.

The reduced resonance energy relative to pyrrole reflects destabilization from steric and electronic effects of substituents. However, the compound retains aromatic character, as evidenced by planar geometry and delocalized π-clouds.

Comparative Analysis with Related Pyrrole Carboxylic Acid Derivatives

Structural modifications in pyrrole carboxylic acids significantly influence their physicochemical properties. Key comparisons include:

Table 4: Comparison with related pyrrole derivatives

Compound Substituents Aromaticity Molecular Weight (g/mol)
This compound 1-Cyclopropylmethyl, 2-methyl, 3-COOH Yes 179.22
1,5-Dimethyl-1H-pyrrole-3-carboxylic acid 1,5-Dimethyl, 3-COOH Yes 139.15
2-Ethyl-1H-pyrrole-3-carboxylic acid 2-Ethyl, 3-COOH Yes 139.15
2,5-Dihydro-1H-pyrrole-3-carboxylic acid Non-aromatic dihydropyrrole, 3-COOH No 113.11
  • Substituent Effects :

    • Electron-donating groups (e.g., methyl, cyclopropylmethyl) enhance aromatic stability but reduce acidity of the carboxylic acid group.
    • Non-aromatic analogs (e.g., 2,5-dihydro derivatives) lack conjugated π-systems, resulting in higher reactivity toward electrophilic addition.
  • Steric Influence :

    • Bulky substituents like cyclopropylmethyl increase torsional strain, reducing solubility in polar solvents compared to smaller analogs (e.g., ethyl or methyl).
  • Synthetic Utility :

    • The carboxylic acid group enables functionalization via esterification or amidation, a feature exploited in medicinal chemistry to create prodrugs or bioactive analogs.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBFIJSHWORKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination for Intermediate Functionalization

Bromination at the 5-position of the pyrrole ring enhances reactivity for subsequent cross-coupling reactions. Treatment of methyl 4-methyl-1H-pyrrole-3-carboxylate with N-bromosuccinimide (NBS) in THF at -10°C achieves 85% yield of the 5-bromo derivative. This intermediate facilitates Suzuki-Miyaura couplings for introducing aryl or cyclopropylmethyl groups.

Alkylation at the Pyrrole 1-Position

Introducing the cyclopropylmethyl group necessitates careful optimization to avoid N- versus C-alkylation side reactions. Patent literature describes the use of cyclopropylmethyl bromide under phase-transfer conditions, employing tetrabutylammonium bromide (TBAB) in dichloromethane. Key parameters include:

Parameter Optimal Condition Yield (%)
Temperature 0–25°C 72
Solvent Dichloromethane -
Catalyst Pd(OAc)₂/PPh₃ -
Reaction Time 12–24 h -

Alternative approaches utilize Ullmann-type couplings between 5-bromo-pyrrole intermediates and cyclopropylmethylzinc reagents, though yields remain moderate (≤65%) due to steric hindrance.

Integrated Synthetic Pathways

Combining these steps, two dominant routes emerge:

Route A (Linear Synthesis):

  • Cyclocondensation → 2. 5-Bromination → 3. Cyclopropylmethyl coupling → 4. Ester hydrolysis
    Overall Yield: 32–38%

Route B (Convergent Synthesis):

  • Pre-functionalized cyclopropylmethylamine + γ-diketone → 2. Cyclocondensation → 3. Direct carboxylation
    Overall Yield: 41–45%

Route B benefits from fewer purification steps but requires specialized amine precursors.

Analytical and Purification Considerations

Final purification typically employs reverse-phase HPLC with C18 columns, using acetonitrile/water gradients. Chiral separation, if needed, utilizes cellulose tris(3,5-dimethylphenylcarbamate) columns. Characterization via ¹H/¹³C NMR confirms substitution patterns, while HRMS validates molecular integrity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 participates in classical acid-derived transformations:

Reaction TypeConditionsProductsKey ObservationsSources
Esterification Ethanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylateYields up to 48% after neutralization.
Amide Formation EDCl/HOBt, DMF, amines (e.g., 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanamineCarboxamide derivatives (e.g., DM-14)Yields 30–68% using coupling agents; confirmed by <sup>1</sup>H/<sup>13</sup>C NMR.
Decarboxylation Hypohalites (e.g., Br<sub>2</sub>O), thermal or photolytic conditionsAlkyl halides via radical intermediatesHomolytic cleavage generates acyloxy radicals, releasing CO<sub>2</sub> to form alkyl radicals.

Pyrrole Ring Reactivity

The electron-rich pyrrole ring supports electrophilic substitution, though steric and electronic effects modulate reactivity:

Reaction TypeConditionsProductsKey ObservationsSources
Electrophilic Substitution Limited data; inferred from analogsPotential halogenation at C4/C5 positionsSteric hindrance from cyclopropylmethyl and methyl groups likely directs substitution to less hindered positions.
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (hypothetical)Pyrrole-2,5-dione derivativesNot directly observed but plausible given oxidation trends in pyrrole carboxylic acids.

Cyclopropylmethyl Group Reactivity

The strained cyclopropane ring undergoes selective transformations:

Reaction TypeConditionsProductsKey ObservationsSources
Ring-Opening Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>)Linear alkyl derivativesCyclopropane ring susceptible to acid-catalyzed cleavage, forming allylic or propenyl intermediates.
Photocatalytic Functionalization Organophotocatalyst (PC-1), 2,6-lutidine, MeCNCyclopropane-retaining adductsHigh yields (97%) under visible light; LiBF<sub>4</sub> inhibits reactivity.

Stability and Reaction Mechanisms

  • Thermal Stability : Decomposes above 192°C (melting point observed for analogs) .

  • Radical Pathways : Decarboxylation proceeds via acyloxy radical intermediates (Scheme 9 in ).

  • Acid Sensitivity : Cyclopropylmethyl group remains intact under mild acidic conditions but opens in concentrated H<sub>2</sub>SO<sub>4</sub> .

Comparative Reactivity Table

Functional GroupReactivityNotable Transformations
Carboxylic AcidHighEsterification, amidation, decarboxylation
Pyrrole RingModerateElectrophilic substitution (sterically hindered)
CyclopropylmethylLow (selective)Ring-opening under strong acids, photocatalytic coupling

Scientific Research Applications

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid with structurally related pyrrole and pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference ID
1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid C₈H₁₁NO₂ 153.18 Ethyl (1-position), Methyl (2) Lower steric bulk, room-temperature storage stability
1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₁H₁₅NO₂ 193.24 Cyclopropylmethyl (1), Methyl (2,5) Increased hydrophobicity due to additional methyl group
1-Isopropyl-1H-pyrrole-3-carboxylic acid C₉H₁₃NO₂ 167.21 Isopropyl (1-position) Branched alkyl chain; commercial availability via multiple suppliers
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₉H₁₀F₃N₂O₂ 234.18 Cyclopropylmethyl (1), CF₃ (3) Pyrazole core with electron-withdrawing CF₃ group; >95% purity

Key Observations :

  • Steric and Electronic Effects : The cyclopropylmethyl group in the target compound likely increases rigidity and metabolic stability compared to ethyl or isopropyl analogs .
  • Hydrophobicity: The 2,5-dimethyl variant (C₁₁H₁₅NO₂) exhibits higher molecular weight and hydrophobicity, which may influence bioavailability .
  • Heterocycle Differences : Pyrazole derivatives (e.g., 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) show distinct electronic properties due to the pyrazole ring’s nitrogen arrangement and electron-withdrawing groups .

Biological Activity

1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C11H15NO2
  • CAS Number : 16788534
  • SMILES Notation : C1=CC(NC(=O)C2CC2)=C(C=C1)C=C2

This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that pyrrole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

  • Enzyme Inhibition : It is believed that the compound may inhibit specific enzymes that play a role in disease pathways, similar to other pyrrole derivatives .
  • Receptor Modulation : There is evidence suggesting that it may modulate receptor activity, influencing cellular signaling pathways crucial for various physiological processes .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested the compound against various bacterial strains and found significant inhibitory effects, particularly against Gram-positive bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
  • Cancer Cell Line Study :
    • In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis.
    • The IC50 values reported were around 20 µM for breast cancer cells, indicating promising anticancer potential.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory effect on bacteria
Anti-inflammatoryReduced inflammation markers
CytotoxicityInduced apoptosis in cancer cells

Pharmacokinetics and Toxicology

ParameterValueReference
SolubilitySoluble in DMSO
LD50>2000 mg/kg (in vivo)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclopropane derivatives and pyrrole ring formation. For example, cyclopropylmethyl groups can be introduced through alkylation of pyrrole precursors. A key intermediate, such as an ester derivative (e.g., methyl or ethyl esters), is often hydrolyzed to yield the carboxylic acid .
  • Characterization : Intermediates should be validated using 1H^1H-NMR (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm), LC-MS for molecular ion confirmation, and IR spectroscopy to track ester-to-acid conversion via C=O stretching (~1700 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H^1H-NMR identifies cyclopropylmethyl protons (δ 0.5–1.5 ppm) and pyrrole ring protons (δ 6.0–7.0 ppm). 13C^{13}C-NMR confirms carboxylic acid carbons (~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated for C10_{10}H13_{13}NO2_2: 179.0946).
  • X-ray Crystallography : Resolves stereochemical ambiguities; hydrogen-bonded dimer formations (e.g., N–H⋯O motifs) are common in carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers address low yields during the final hydrolysis step of ester intermediates?

  • Optimization Strategies :

  • Temperature Control : Hydrolysis under mild acidic conditions (e.g., HCl/THF at 0–25°C) minimizes side reactions.
  • Catalysis : Use LiOH or NaOH in aqueous-organic biphasic systems to enhance reaction efficiency .
  • Purity Monitoring : Track reaction progress via TLC (Rf_f shift from ester to acid) and HPLC (≥95% purity threshold) .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Multi-Technique Validation : Combine 1H^1H-13C^{13}C-HSQC to assign ambiguous protons and NOESY to confirm spatial interactions (e.g., cyclopropylmethyl group orientation) .
  • Dynamic Effects : Variable-temperature NMR can clarify rotational barriers in cyclopropyl groups causing splitting anomalies .

Q. How does the cyclopropylmethyl substituent influence the compound’s reactivity in amidation or coupling reactions?

  • Steric Effects : The bulky cyclopropyl group may hinder nucleophilic attacks at the carboxylic acid. Use coupling agents like HATU or DCC to activate the acid for amide bond formation .
  • Electronic Effects : Electron-withdrawing cyclopropane rings increase acidity (pKa_a ~3–4), facilitating deprotonation for SN2 reactions .

Q. What strategies are employed to study this compound’s potential pharmacological interactions (e.g., enzyme inhibition)?

  • In Silico Screening : Molecular docking predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases.
  • In Vitro Assays : Fluorescence polarization assays quantify binding to enzymes (e.g., IC50_{50} determination) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation pathways .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Isotopic Peaks : Check for chlorine/bromine adducts (e.g., M+2 peaks) from reagents.
  • Degradation Products : Analyze LC-MS traces for hydrolysis byproducts (e.g., decarboxylation fragments) .

Q. Why do crystallography data sometimes conflict with solution-phase NMR structures?

  • Conformational Flexibility : Solid-state X-ray structures may show rigid hydrogen-bonded dimers, whereas solution NMR captures dynamic equilibria .
  • Solvent Effects : Polar solvents (DMSO) stabilize zwitterionic forms, altering proton chemical shifts compared to crystalline states .

Methodological Tables

Key Reaction Optimization Parameters Conditions Yield Improvement
Ester Hydrolysis0.1M HCl/THF, 25°C, 12h68% → 82%
Amide CouplingHATU, DIPEA, DMF50% → 75%
Critical Spectral Benchmarks Expected Data
1H^1H-NMR (DMSO-d6_6)δ 12.5 (COOH), 6.8 (pyrrole-H)
ESI-MS (M+H)+^+180.1012 (C10_{10}H14_{14}NO2_2)

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